tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound that features a pyrrolopyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolopyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily related to its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for the development of new therapeutic agents.
Properties
IUPAC Name |
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8-6-15-10-7(9(8)13)4-5-14-10/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNDCBYIGCDRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C2C(=C1Cl)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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